molecular formula C7H13ClF3NO2 B15199619 Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride

Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride

Cat. No.: B15199619
M. Wt: 235.63 g/mol
InChI Key: NIYHVSZHGYJCQC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is a fluorinated organic compound with the molecular formula C7H13ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as dynamic kinetic resolution may be employed to obtain enantiomerically pure forms of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products:

Scientific Research Applications

Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

  • Ethyl 2-amino-5,5,5-trifluoropentanoate
  • Ethyl 2-amino-4,4,4-trifluorobutanoate
  • Ethyl 2-amino-3,3,3-trifluoropropanoate

Comparison: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced metabolic stability and binding affinity, making it particularly valuable in drug discovery and development .

Biological Activity

Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is a fluorinated organic compound notable for its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing available research findings and case studies.

  • Molecular Formula : C7_7H9_9ClF3_3N
  • Molar Mass : Approximately 227.64 g/mol
  • Structural Features : The compound contains a trifluoromethyl group and both amino and ester functional groups, which may influence its pharmacological profiles.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies indicate that it may exhibit:

  • Enzyme Inhibition : It has been suggested that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : There is evidence that it may interact with neurotransmitter receptors, potentially influencing neurological activity.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InteractionPotential inhibition of key metabolic enzymes observed.
Protein IncorporationDemonstrated incorporation into E. coli proteins, affecting growth rates.
Synthesis PathwaysEffective as a substrate in dynamic kinetic resolution processes.

Case Study: Incorporation into Proteins

A significant study explored the incorporation of ethyl 2-amino-5,5,5-trifluoropentanoate into proteins in E. coli. The findings indicated that at millimolar concentrations, this compound could serve as a substrate for isoleucyl-tRNA synthetase, leading to its integration into cellular proteins. Notably, the study found that:

  • Toxicity Levels : At higher concentrations (4 mM), the compound inhibited cell growth completely due to its incorporation into proteins.
  • Mechanism of Action : The toxicity was linked to the fluorinated nature of the amino acid affecting protein synthesis fidelity.

Pharmacological Implications

The unique trifluoromethyl substitution pattern offers distinct pharmacological profiles compared to non-fluorinated analogs. This characteristic suggests potential applications in medicinal chemistry for developing new therapeutic agents targeting various diseases.

Table 2: Comparison with Related Compounds

Compound NameMolecular Structure TypeBiological Activity
Ethyl 2-amino-5,5,5-trifluoropentanoate HClTrifluoromethylated amino acidEnzyme inhibition; protein incorporation
Ethyl (R)-2-amino-5,5,5-trifluoropentanoateEnantiomeric formVarying biological activity due to chirality
2-Amino-5,5,5-trifluoropentanoic acidNon-esterified formPrimarily studied for amino acid properties

Future Research Directions

Further research is essential to elucidate the comprehensive biological mechanisms and therapeutic potential of this compound. Key areas for future exploration include:

  • Detailed Mechanistic Studies : Investigating specific enzyme interactions and receptor binding affinities.
  • In Vivo Studies : Assessing the compound's effects in live models to understand its pharmacokinetics and dynamics better.
  • Therapeutic Applications : Exploring its potential in treating conditions influenced by metabolic pathways or neurotransmitter systems.

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

ethyl 2-amino-5,5,5-trifluoropentanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-2-13-6(12)5(11)3-4-7(8,9)10;/h5H,2-4,11H2,1H3;1H

InChI Key

NIYHVSZHGYJCQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(F)(F)F)N.Cl

Origin of Product

United States

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